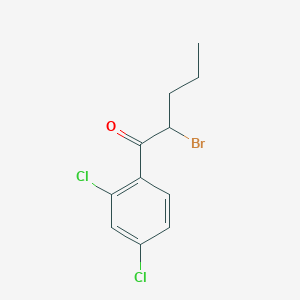
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one is an organic compound with the molecular formula C11H11BrCl2O. It is a brominated ketone derivative, characterized by the presence of bromine and dichlorophenyl groups attached to a pentanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one typically involves the bromination of 1-(2,4-dichlorophenyl)pentan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-bromo-1-(2,4-dichlorophenyl)pentanol.
Oxidation: Formation of 2-bromo-1-(2,4-dichlorophenyl)pentanoic acid
Scientific Research Applications
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the dichlorophenyl groups.
2-Bromo-1-(4-chlorophenyl)pentan-1-one: Similar structure with a single chlorine atom on the phenyl ring.
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Shorter carbon chain compared to 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
86115-64-2 |
|---|---|
Molecular Formula |
C11H11BrCl2O |
Molecular Weight |
310.01 g/mol |
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H11BrCl2O/c1-2-3-9(12)11(15)8-5-4-7(13)6-10(8)14/h4-6,9H,2-3H2,1H3 |
InChI Key |
JBSBNKITSSDICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















